N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine

Linkerology Conformational Flexibility SAR

N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine (CAS 879762-83-1) is a synthetic, small-molecule benzotriazinone derivative with a molecular formula of C13H14N4O4 and a molecular weight of 290.27 g/mol. It is structurally defined by a 4-oxo-1,2,3-benzotriazin-3(4H)-yl core linked via a four-carbon butanoyl spacer to a terminal glycine amino acid.

Molecular Formula C13H14N4O4
Molecular Weight 290.27 g/mol
CAS No. 879762-83-1
Cat. No. B14958563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine
CAS879762-83-1
Molecular FormulaC13H14N4O4
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC(=O)O
InChIInChI=1S/C13H14N4O4/c18-11(14-8-12(19)20)6-3-7-17-13(21)9-4-1-2-5-10(9)15-16-17/h1-2,4-5H,3,6-8H2,(H,14,18)(H,19,20)
InChIKeyOTEICTHGRAIPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.6 [ug/mL] (The mean of the results at pH 7.4)

N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine (CAS 879762-83-1): Baseline Characterization and Procurement Overview


N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine (CAS 879762-83-1) is a synthetic, small-molecule benzotriazinone derivative with a molecular formula of C13H14N4O4 and a molecular weight of 290.27 g/mol . It is structurally defined by a 4-oxo-1,2,3-benzotriazin-3(4H)-yl core linked via a four-carbon butanoyl spacer to a terminal glycine amino acid. This compound is classified within a broader group of benzotriazinone-amino acid conjugates and is commercially available as a screening compound for early-stage drug discovery research. While the benzotriazinone scaffold is associated with kinase inhibition [1], there is no known biological activity or clinical trial data reported for this specific molecule to date [2].

Why Generic Substitution with N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine (CAS 879762-83-1) Analogs Fails: A Structural Basis for Selection


In-class substitution of this benzotriazinone conjugate is not scientifically trivial because the terminal amino acid and linker length are critical determinants of pharmacokinetic and pharmacodynamic behavior. This specific compound combines a butanoyl linker with a glycine tail, creating a unique combination of minimal steric bulk, high conformational flexibility, and specific hydrogen bonding capacity that is absent in close analogs with bulkier amino acids (e.g., leucine , prolinamide ) or a shorter linker (acetyl-glycine ). Replacing this compound with an analog without controlling for these precise structural features can lead to significant and unpredictable changes in solubility, permeability, target recognition, and overall molecular recognition profile, which cannot be assumed to be interchangeable.

Product-Specific Quantitative Evidence Guide for N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine: Differentiating Data and Comparator Analysis


Linker Length Comparison: Butanoyl vs. Acetyl Conjugate

The target compound features a four-methylene butanoyl linker (n=4) connecting the benzotriazinone core to the glycine head. This is two methylene units longer than the acetyl linker (n=2) found in the closest analog, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycine . This C2 linker extension directly increases the rotatable bond count, providing greater conformational freedom and thus the ability to explore different pharmacophoric distances.

Linkerology Conformational Flexibility SAR

Amino Acid Steric Bulk: Glycine vs. L-Leucine Conjugate

Replacing the R-group of the amino acid from hydrogen (glycine, target compound) to an isobutyl group (L-leucine) in the analog N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-leucine introduces significant steric bulk. The glycine moiety is achiral and presents minimal steric hindrance (A-value for H ~0), while the L-leucine analog is chiral and its bulky side chain (A-value ~2.1 kcal/mol for i-Pr) restricts conformational dynamics and forms a chiral environment.

Steric Hindrance Amino Acid Chemistry Substituent Effect

Terminal Functional Group Chemistry: Carboxylic Acid vs. Primary Amide

The target compound terminates in a free carboxylic acid (-COOH), making it anionic at physiological pH (predicted pKa ~4.0-4.5). In contrast, the prolinamide analog, 1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]prolinamide , terminates in a neutral primary amide (-CONH2). This fundamental change alters the compound’s total charge state, hydrogen-bonding capacity, and ability to participate in ionic interactions.

Solubility Hydrogen Bonding pKa

Compound-Specific Lack of Baseline Activity: A Unique Starting Point for SAR

The ZINC database reports no known biological activity for this compound in the ChEMBL database as of its latest update [1]. While benzotriazinones are known kinase inhibitor scaffolds, this specific conjugate has not been annotated against any target. This absence of baseline activity is a quantitative distinction from characterized and promiscuous benzotriazinone kinase inhibitors and defines a clean chemical probe profile.

Screening Library Target Deconvolution Chemical Biology

Best Research and Industrial Application Scenarios for N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine Based on Quantitative Differentiators


Negative Control for Linker-Dependence Studies in Benzotriazinone SAR Programs

In kinase inhibitor or other target-based programs exploring the benzotriazinone scaffold, this compound can be used as a negative linker-length control alongside the acetyl-glycine analog . Its 2-bond longer butanoyl linker will systematically alter pharmacophoric distance, allowing researchers to quantify the contribution of linker flexibility to binding affinity and selectivity.

Minimal Steric Probe for Primary Fragment Screening

Given the glycine's minimal steric profile compared to bulkier conjugates like the L-leucine analog , this compound serves as an optimal initial fragment or scaffold probe. It maximizes the probability of detecting core benzotriazinone interactions with a target protein without the confounding effects of sidechain-driven steric clashes.

Chemical Biology Probe for Carboxylate-Dependent Interactions

The compound's free carboxylic acid is a key differentiator from the neutral prolinamide analog . This makes it specifically suited for investigating binding pockets that require a strong anionic anchor point. It can be used in biochemical assays to confirm the necessity of an ionic interaction for target engagement, where the prolinamide analog would be predicted to be inactive.

Clean-Slate Agent for Phenotypic Screening and Deconvolution

With no known biological activity annotated in the ChEMBL database [1], this compound is ideal for forward chemical genetics. Its lack of pre-existing bioactivity annotations eliminates the risk of purchasing a pre-characterized, promiscuous molecule, providing a clean starting point for identifying novel targets and pathways in cell-based assays.

Quote Request

Request a Quote for N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.